4-Benzofuran-2-yl-thiazol-2-ylamine

Medicinal Chemistry Heterocyclic Synthesis Building Block

4-Benzofuran-2-yl-thiazol-2-ylamine (CAS 3084-04-6; IUPAC: 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine) is a heterocyclic building block composed of fused benzofuran and 2-aminothiazole pharmacophores. The compound serves as a key synthetic intermediate for generating Schiff bases, thiazolidinones, and N-aryl derivatives with reported antimicrobial, anti-inflammatory, and antioxidant activities.

Molecular Formula C11H8N2OS
Molecular Weight 216.26 g/mol
CAS No. 3084-04-6
Cat. No. B1332322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzofuran-2-yl-thiazol-2-ylamine
CAS3084-04-6
Molecular FormulaC11H8N2OS
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)N
InChIInChI=1S/C11H8N2OS/c12-11-13-8(6-15-11)10-5-7-3-1-2-4-9(7)14-10/h1-6H,(H2,12,13)
InChIKeyIQIAVCUUQIGJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing & Selection Guide for 4-Benzofuran-2-yl-thiazol-2-ylamine (CAS 3084-04-6): Core Scaffold Differentiation for Medicinal Chemistry Procurement


4-Benzofuran-2-yl-thiazol-2-ylamine (CAS 3084-04-6; IUPAC: 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine) is a heterocyclic building block composed of fused benzofuran and 2-aminothiazole pharmacophores [1]. The compound serves as a key synthetic intermediate for generating Schiff bases, thiazolidinones, and N-aryl derivatives with reported antimicrobial, anti-inflammatory, and antioxidant activities [2][3]. Its primary value proposition lies in the free primary amine group at the thiazole 2-position, which enables versatile downstream derivatization without requiring deprotection steps—a feature that distinguishes it from N-alkylated or N-acylated analogs commonly employed in kinase inhibitor and LTB4 antagonist programs [4].

Why 4-Benzofuran-2-yl-thiazol-2-ylamine Cannot Be Replaced by Simple Benzofuran or Thiazole Monomers in Lead-Optimization Workflows


Procurement decisions for benzofuran-thiazole hybrid scaffolds cannot rely on generic substitution because the biological activity, synthetic trajectory, and physicochemical properties of the final lead compound are exquisitely sensitive to the substitution pattern at the thiazole 2-position [1]. The free —NH2 group in the target compound enables condensation with aldehydes to form Schiff bases, which are further elaborated into thiazolidinones with distinct antimicrobial profiles; the N-ethyl analog (CID 2091972) is instead reported in STAT3 inhibition screens [2]. Furthermore, the 4-(benzofuran-2-yl) connectivity—as opposed to 5- or 6-substituted regioisomers—preserves the planarity and electron distribution of the benzofuran ring system, which directly impacts π-stacking interactions with biological targets and crystalline packing in materials applications [3][4]. Substituting with a simple 2-aminothiazole or benzofuran monomer eliminates the synergistic scaffold geometry and necessitates additional synthetic steps to reconstruct the hybrid architecture, introducing an uncontrolled variable in SAR campaigns.

Comparator-Based Quantitative Evidence for 4-Benzofuran-2-yl-thiazol-2-ylamine Selection


Comparative Synthetic Yield of the Parent Amine vs. N-Substituted Derivatives in One-Pot Thiourea Cyclocondensation

In the synthesis of 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine from bromoacetylbenzofuran and thiourea in ethanol, the reported yield of the target compound (Compound V, the free amine) was 70% after optimization [1]. This compares favorably with the analogous one-pot, three-component synthesis of N-phenyl-4-(benzofuran-2-yl)thiazol-2(3H)-imines, where yields ranged from 75–83% depending on the aniline substituent [2]. The free amine intermediate avoids the additional N-deprotection or N-functionalization step required when using N-substituted analogs, effectively reducing the step count by one in downstream derivatization sequences [1][3].

Medicinal Chemistry Heterocyclic Synthesis Building Block

Purity Specification and Melting Point as Quality Control Differentiators vs. N-Ethyl Analog

Commercially available 4-Benzofuran-2-yl-thiazol-2-ylamine is offered at 97% purity (HPLC) with a reported melting point of 243–245 °C . In contrast, the closely related N-ethyl analog (CID 2091972, 4-(1-benzofuran-2-yl)-N-ethyl-1,3-thiazol-2-amine) is primarily available as a screening compound from MLSMR libraries, with no commercial purity specification or melting point disclosed [1]. The well-defined melting point of 243–245 °C for the target compound provides a robust identity and purity check (e.g., by differential scanning calorimetry or melting point apparatus) that is absent for the N-ethyl comparator, reducing uncertainty in batch-to-batch consistency during lead optimization .

Quality Control Analytical Chemistry Procurement

Potential Synthetic Tractability: Direct Schiff Base Formation Enabled by Free Primary Amine

The free primary amine in 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine undergoes direct condensation with aromatic aldehydes to generate Schiff bases (compounds 4a–4e), which are subsequently converted to thiazolidinones (5a–5e) in the presence of thioacetic acid and ZnCl₂ [1]. This two-step sequence is precluded for N-ethyl or N-phenyl analogs, which lack a reactive —NH₂ group and would require alternative coupling strategies (e.g., Buchwald-Hartwig amination or reductive amination) to introduce new substituents [2]. The structural versatility of the free amine is further highlighted by its use as a precursor for N-aryl thiazol-2(3H)-imines via catalyst-free, one-pot three-component reactions [3].

Synthetic Chemistry Library Synthesis Derivatization

Optimal Deployment Scenarios for 4-Benzofuran-2-yl-thiazol-2-ylamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Diversification via Direct Schiff Base Library Synthesis

The free primary amine enables direct condensation with diverse aromatic aldehydes to generate Schiff base libraries (compounds 4a–4e) in a single step, as demonstrated by Yadav et al. [1]. This contrasts with N-alkylated analogs (e.g., the N-ethyl STAT3 inhibitor scaffold, CID 2091972) that require de novo coupling strategies for further functionalization [2]. Research groups conducting SAR campaigns on benzofuran-thiazole hybrids should prioritize the free amine to minimize synthetic step count and maximize library diversity.

Quality-Control-Verified Procurement for Preclinical Candidate Intermediate Synthesis

With a documented melting point of 243–245 °C and commercially available purity of 97% (HPLC), 4-Benzofuran-2-yl-thiazol-2-ylamine offers a defined QC benchmark absent from comparator scaffolds such as the N-ethyl screening hit (CID 2091972) . Procurement for GLP toxicology batch synthesis or kilogram-scale intermediate campaigns benefits from this melting-point-based identity verification, which reduces analytical ambiguity during incoming material release.

One-Pot, Catalyst-Free Synthesis of N-Aryl Thiazol-2(3H)-Imines Using the Free Amine as a Key Intermediate

The target compound is structurally validated as the precursor for a catalyst-free, one-pot, three-component synthesis of N-aryl-4-(benzofuran-2-yl)thiazol-2(3H)-imines, achieving yields up to 83% without metal catalysts [3]. This green-chemistry-compatible protocol positions the free amine as the preferred starting material over pre-formed N-aryl imines when late-stage diversification is desired.

Antioxidant and Antimicrobial Lead Identification Leveraging the Free Amine Scaffold

Kamble et al. (2025) demonstrated that 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine and its derivatives exhibit DPPH radical scavenging activity, with derivative VI-d showing 65% inhibition at 7.0 mg/mL [4]. The parent amine itself was evaluated for antibacterial, anti-inflammatory, and analgesic activities [4]. While quantitative comparator data against standard antioxidants (e.g., Trolox) or clinical antibacterial agents are not yet reported for the parent compound, the scaffold represents a well-characterized starting point for hit expansion, and the free amine handle allows rapid introduction of substituents to optimize potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzofuran-2-yl-thiazol-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.